molecular formula C16H14N2O5 B5714796 DIMETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE

DIMETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE

Cat. No.: B5714796
M. Wt: 314.29 g/mol
InChI Key: OTWXXFIRAGLVQU-UHFFFAOYSA-N
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Description

DIMETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE is an organic compound with the molecular formula C16H14N2O5. It is a derivative of isophthalic acid and contains a pyridylcarbonyl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE typically involves the reaction of dimethyl isophthalate with 4-pyridylcarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridylcarbonyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding alcohol derivative.

    Substitution: The major products are the substituted derivatives at the pyridylcarbonyl group.

Scientific Research Applications

DIMETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of DIMETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE involves its interaction with specific molecular targets. The pyridylcarbonyl group can form hydrogen bonds and π-π interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The compound can also participate in redox reactions, affecting cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    DIMETHYL 5-AMINOISOPHTHALATE: Similar structure but with an amino group instead of the pyridylcarbonyl group.

    DIMETHYL 5-SULFOISOPHTHALATE: Contains a sulfonic acid group, making it more hydrophilic.

    DIMETHYL 5-[(3-PYRIDINYLCARBONYL)AMINO]ISOPHTHALATE: Similar but with a different position of the pyridylcarbonyl group.

Uniqueness

DIMETHYL 5-[(4-PYRIDYLCARBONYL)AMINO]ISOPHTHALATE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the pyridylcarbonyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry and drug design.

Properties

IUPAC Name

dimethyl 5-(pyridine-4-carbonylamino)benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-22-15(20)11-7-12(16(21)23-2)9-13(8-11)18-14(19)10-3-5-17-6-4-10/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWXXFIRAGLVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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